4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Overview
Description
4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is a derivative of chromen-2-one, which is a core structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an appropriate β-keto ester under acidic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a strong base can introduce these groups at the desired positions on the chromen-2-one core.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the chromen-2-one derivative reacts with 4-nitro-2-(trifluoromethyl)phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 4-ethyl-8-methyl-7-[4-amino-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one.
Substitution: Formation of derivatives with different substituents replacing the trifluoromethyl group.
Scientific Research Applications
4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical sensor in various biological systems.
Medicine: Studied for its potential therapeutic effects, particularly in the detection and imaging of specific biomolecules.
Industry: Utilized in the development of advanced materials with specific fluorescence characteristics.
Mechanism of Action
The mechanism by which 4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one exerts its effects is primarily through its interaction with hydrogen sulfide (H₂S). The compound’s fluorescence intensity increases in the presence of bisulfide (HS⁻), making it a selective probe for H₂S detection . This selectivity is due to the specific binding of the bisulfide ion to the nitro and trifluoromethyl groups, leading to a conformational change that enhances fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: Lacks the ethyl group but shares similar fluorescence properties.
4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: Lacks the methyl group but also acts as a fluorescent probe.
Uniqueness
4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to the combination of its ethyl and methyl groups, which may enhance its fluorescence properties and selectivity for hydrogen sulfide detection compared to its analogs.
Properties
IUPAC Name |
4-ethyl-8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5/c1-3-11-8-17(24)28-18-10(2)15(7-5-13(11)18)27-16-6-4-12(23(25)26)9-14(16)19(20,21)22/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHMTFBSIYBWPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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